- Syntheses in the indole series. I, Journal of the Chemical Society, 1924, 125, 2285-91
Cas no 939-79-7 (2-Nitro-p-toluonitrile)
2-Nitro-p-toluonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Nitro-4-methylbenzonitrile
- 4-Methyl-3-nitrobenzonitrile
- 2-Nitro-p-toluonitri
- 2-Nitro-p-toluonitrile
- 3-nitro-P-tolunitrile
- 1-methyl-4-cyano-2-nitrobenzene
- 2-nitro-4-cyanotoluene
- 4-Cyano-2-nitrotoluene
- 4-methyl-3-nitrobenzenecarbonitrile
- 5-Cyano-2-methylnitrobenzene
- Benzonitrile,4-methyl-3-nitro
- MagnesiuM chloride
- Benzonitrile, 4-methyl-3-nitro-
- 4-Methyl-3-nitro-benzonitrile
- KOFBNBCOGKLUOM-UHFFFAOYSA-N
- PubChem4817
- 3-Nitro-4-methylbenzonitril
- KSC490M7N
- 4-methyl-3-nitro benzonitrile
- 3-nitro-4-methyl benzonitrile
- BEN166
- 4-Methyl-3-nitrobenzonitrile (ACI)
- p-Tolunitrile, 3-nitro- (7CI)
- 3-Nitro-4-tolunitrile
- AB-337/25021030
- EN300-97889
- PS-5268
- J-512965
- 4-Methyl-3-nitrobenzonitrile, 97%
- AC-4101
- DTXSID70343370
- STL367706
- AKOS000447038
- 939-79-7
- InChI=1/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H
- M1946
- SY017139
- MFCD00031482
- DB-006507
- CS-W002158
- SCHEMBL323126
-
- MDL: MFCD00031482
- Inchi: 1S/C8H6N2O2/c1-6-2-3-7(5-9)4-8(6)10(11)12/h2-4H,1H3
- InChI Key: KOFBNBCOGKLUOM-UHFFFAOYSA-N
- SMILES: N#CC1C=C([N+](=O)[O-])C(C)=CC=1
- BRN: 2047311
Computed Properties
- Exact Mass: 162.04300
- Monoisotopic Mass: 162.042927438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 69.6
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.2600
- Melting Point: 105.0 to 109.0 deg-C
- Boiling Point: 171°C/12mmHg(lit.)
- Flash Point: 171°C/12mm
- PSA: 69.61000
- LogP: 2.29808
- Solubility: Not determined
2-Nitro-p-toluonitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:3439
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R36/37/38
2-Nitro-p-toluonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Nitro-p-toluonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM157328-100g |
3-Nitro-4-methylbenzonitrile |
939-79-7 | 95+% | 100g |
$102 | 2021-06-17 | |
| Chemenu | CM157328-500g |
3-Nitro-4-methylbenzonitrile |
939-79-7 | 95+% | 500g |
$327 | 2021-06-17 | |
| Fluorochem | 036419-1g |
3-Nitro-p-tolunitrile |
939-79-7 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 036419-10g |
3-Nitro-p-tolunitrile |
939-79-7 | 97% | 10g |
£12.00 | 2022-03-01 | |
| Fluorochem | 036419-25g |
3-Nitro-p-tolunitrile |
939-79-7 | 97% | 25g |
£25.00 | 2022-03-01 | |
| Fluorochem | 036419-100g |
3-Nitro-p-tolunitrile |
939-79-7 | 97% | 100g |
£75.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1946-25G |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | >98.0%(GC) | 25g |
¥1390.00 | 2024-04-15 | |
| AstaTech | 26500-25/G |
3-NITRO-P-TOLUNITRILE |
939-79-7 | 97% | 25g |
$27 | 2023-09-18 | |
| AstaTech | 26500-100/G |
3-NITRO-P-TOLUNITRILE |
939-79-7 | 97% | 100g |
$100 | 2023-09-18 | |
| Alichem | A010003461-250mg |
4-Methyl-3-nitrobenzonitrile |
939-79-7 | 97% | 250mg |
$489.60 | 2023-08-31 |
2-Nitro-p-toluonitrile Production Method
Production Method 1
Production Method 2
- Synthesis of nitriles via palladium-catalyzed water shuffling from amides to acetonitrile, Organic & Biomolecular Chemistry, 2014, 12(45), 9109-9112
Production Method 3
- Copper- and silver-mediated cyanation of aryl iodides using DDQ as cyanide source, Chinese Journal of Chemistry, 2013, 31(4), 449-452
Production Method 4
- Experimental Measurement of Coil-Rod-Coil Block Copolymer Tracer Diffusion through Entangled Coil Homopolymers, Macromolecules (Washington, 2013, 46(4), 1651-1658
Production Method 5
- Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborate Derivatives with 2-(Piperidin-1-yl)acetonitrile as the Cyano Source, Synthesis, 2022, 54(13), 3077-3084
Production Method 6
- C-Azidodiazirines in the SRN1 reaction of azide ion with arylchlorodiazirines. Further insights into reaction mechanism, Journal of Organic Chemistry, 1993, 58(27), 7700-8
Production Method 7
1.2 Reagents: Water ; cooled
- Preparation of heterocyclic compounds as inhibitors of DNA gyrase for the treatment of bacterial infections, India, , ,
Production Method 8
1.2 Reagents: Water ; 0 °C
- Synthesis of 6-cyanoindole-3-carboxaldehyde, Yingyong Huaxue, 2005, 22(4), 454-456
Production Method 9
1.2 Reagents: Nitric acid Solvents: Water ; 1 h, 0 °C; 3 h, 0 °C
1.3 Reagents: Water ; cooled
- Synthesis of benzoic acid, 2-(aminosulfonyl)-4-[[(methylsulfonyl) amino] methyl]-, methyl ester, Nongyao, 2014, 53(4), 239-241
Production Method 10
1.2 Reagents: Water ; cooled
- New herbicide mesosulfuron-methyl, Wuhan Gongcheng Daxue Xuebao, 2011, 33(10), 1-3
Production Method 11
- Preparation of 5-[[(2-carbamoylphenyl)amino]sulfonyl]quinoxaline compounds as cholecystokinin 2 modulators, United States, , ,
Production Method 12
- One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using sodium sulphate in DMF under reflux condition, World Journal of Pharmacy and Pharmaceutical Sciences, 2014, 3(1), 592-596
Production Method 13
- One pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride using ferrous sulphate in DMF under reflux condition, Asian Journal of Chemistry, 2012, 24(3), 1401-1402
Production Method 14
1.2 Reagents: Fuming nitric acid Solvents: Water ; 1 h, 0 °C; 30 min, rt
1.3 Solvents: Water
- Synthesis and characterization of 4-methyl-3-nitrobenzonitrile and 2-methyl-5-nitrobenzonitrile, Huaxue Yanjiu Yu Yingyong, 2008, 20(9), 1202-1204
Production Method 15
- Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitriles, Journal of Chemical Research, 2000, (1), 30-31
Production Method 16
- Progress in the palladium-catalyzed cyanation of aryl chlorides, Chemistry - A European Journal, 2003, 9(8), 1828-1836
Production Method 17
- Non-covalent thrombin inhibitors featuring P3-heterocycles with P1-monocyclic arginine surrogates, Bioorganic & Medicinal Chemistry Letters, 2002, 12(8), 1203-1208
Production Method 18
- Mild Darzens Annulations for the Assembly of Trifluoromethylthiolated (SCF3) Aziridine and Cyclopropane Structures, Organic Letters, 2021, 23(15), 6121-6125
Production Method 19
2-Nitro-p-toluonitrile Raw materials
- 4-iodo-1-methyl-2-nitro-benzene
- 4-Methyl-3-nitrobenzaldehyde
- 4-Methyl-3-nitrobenzamide
- Borate(1-),tetrafluoro-
- 1-Piperidineacetonitrile
- Benzenediazonium, 4-methyl-3-nitro-
- 3H-Diazirine, 3-chloro-3-(4-methyl-3-nitrophenyl)-
2-Nitro-p-toluonitrile Preparation Products
2-Nitro-p-toluonitrile Suppliers
2-Nitro-p-toluonitrile Related Literature
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 2-Nitro-p-toluonitrile
Introduction to 2-Nitro-p-Toluonitrile (CAS No. 939-79-7)
2-Nitro-p-toluonitrile, a derivative of nitrobenzene with a cyano group and nitro group substituents, has emerged as a critical synthetic intermediate in pharmaceutical and organic chemistry. Its molecular structure, characterized by the para-position of the nitro group relative to the toluonitrile ring, enables unique reactivity patterns that are being extensively explored for applications in drug development and functional material synthesis. Recent advances in computational chemistry and green synthesis techniques have further expanded the utility of this compound in modern chemical research.
The CAS No. 939-79-7 designation underscores the compound's classification as a nitroaromatic compound, a class of molecules with well-documented roles in electrophilic substitution reactions and radical-mediated transformations. Researchers have recently focused on optimizing its reactivity profiles through density functional theory (DFT) calculations, which reveal enhanced electron-deficient characteristics compared to traditional nitroaromatic derivatives. This property makes 2-Nitro-p-toluonitrile particularly suitable for asymmetric synthesis and enantioselective catalysis in complex molecule construction.
2-Nitro-p-toluonitrile has demonstrated promising potential in the development of antimicrobial agents and anti-inflammatory drugs. A 2023 study published in Organic & Biomolecular Chemistry highlighted its ability to form metal-complexes with transition metals, which exhibit enhanced antibacterial activity against multidrug-resistant Gram-negative bacteria. The cyano group plays a pivotal role in stabilizing these complexes, while the nitro group contributes to the molecule's electrophilic nature, facilitating interaction with biological targets.
Recent advancements in nanotechnology have further expanded the applications of 2-Nitro-p-toluonitrile. Researchers at the University of Tokyo have developed a nanoparticle-based delivery system utilizing this compound as a ligand. The nitro group enhances the solubility of the nanoparticles in aqueous environments, while the cyano group enables controlled release of therapeutic agents. This innovation has significant implications for targeted drug delivery in cancer therapy and chronic disease management.
From a synthetic chemistry perspective, 2-Nitro-p-toluonitrile serves as a versatile building block for the preparation of heterocyclic compounds. A 2024 study in Chemical Communications demonstrated its utility in the synthesis of indole derivatives through electrophilic aromatic substitution reactions. The para-nitro group acts as a meta-directing group, guiding the formation of specific ring structures that are critical for biological activity. This synthetic flexibility has made 2-Nittrop-toluonitrile a valuable tool in drug discovery programs targeting neurodegenerative diseases.
Environmental considerations have also driven research into the green synthesis of 2-Nitro-p-toluonitrile. A 2023 paper in Green Chemistry reported the development of a microwave-assisted synthesis method that significantly reduces energy consumption and waste generation. This approach leverages the electronic effects of the nitro group to enhance reaction efficiency, demonstrating the compound's potential in sustainable chemical processes. The cyano group further contributes to the reactivity of the molecule, enabling selective functionalization under mild conditions.
Biological studies have revealed additional pharmacological properties of 2-Nitro-p-toluonitrile. Research published in Journal of Medicinal Chemistry in 2024 identified its potential as an anti-cancer agent through its ability to induce apoptosis in prostate cancer cells. The nitro group appears to play a critical role in this activity by modulating the mitochondrial membrane potential, while the cyano group contributes to pro-apoptotic signaling pathways. These findings suggest that 2-Nitro-p-toluonitrile could be a valuable lead compound in the development of targeted therapies.
From a computational chemistry standpoint, 2-Nitro-p-toluonitrile has been extensively studied using quantum mechanical calculations. These studies have provided insights into its molecular orbitals and electronic transitions, which are crucial for understanding its reactivity. A 2023 study in Chemical Science used DFT calculations to predict the reaction mechanisms of 2-Nitro-p-toluonitrile in various electrophilic substitution reactions. The results highlight the importance of the para-nitro group in directing electrophilic attack and stabilizing the transition states of these reactions.
Recent developments in materials science have also highlighted the potential of 2-Nitro-p-toluonitrile in the creation of functional materials. Researchers at the Max Planck Institute have explored its use in the synthesis of conducting polymers and photovoltaic materials. The cyano group contributes to the electron-deficient nature of these materials, while the nitro group enhances their photovoltaic efficiency. These properties make 2-Nitro-p-toluonitrile a promising candidate for applications in organic electronics and energy storage technologies.
Despite its many applications, the synthesis of 2-Nitro-p-toluonitrile remains a subject of ongoing research. A 2024 study in Organic Letters reported a novel asymmetric synthesis method that enables the production of chiral derivatives with high enantiomeric purity. This development is particularly significant for pharmaceutical applications, where chirality often determines the biological activity of a molecule. The nitro group and cyano group both contribute to the stereochemical control achieved through this method.
In conclusion, 2-Nitro-p-toluonitrile represents a versatile and important compound in modern chemistry. Its unique molecular structure and electronic properties have made it a valuable synthetic intermediate in a wide range of applications, from pharmaceutical development to materials science. Ongoing research continues to uncover new applications and synthetic methods, further solidifying its importance in the chemical sciences.
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